molecular formula C14H12F2N2S B5883069 N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea

N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea

Cat. No. B5883069
M. Wt: 278.32 g/mol
InChI Key: OHPMXWJHJHWPBL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea, also known as FBFT, is a thiourea derivative that has been widely studied for its potential applications in medicinal chemistry and drug development. This compound is of particular interest due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea has been shown to induce apoptosis in cancer cells, leading to their programmed cell death.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of key enzymes involved in cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. Additionally, N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea is its unique chemical structure, which makes it a promising candidate for the development of new therapeutic agents. Additionally, N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, one limitation of N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain laboratory settings.

Future Directions

There are several potential future directions for research on N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea, including the development of new therapeutic agents based on its unique chemical structure, the optimization of its synthesis and purification methods, and the investigation of its mechanisms of action in greater detail. Additionally, further studies are needed to evaluate the safety and efficacy of N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea in preclinical and clinical trials, with the ultimate goal of developing new treatments for cancer and other diseases.

Synthesis Methods

N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine and 3-fluorobenzoyl isothiocyanate. The resulting product is then purified and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have shown that N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea exhibits significant anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

1-(3-fluorophenyl)-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2S/c15-11-6-4-10(5-7-11)9-17-14(19)18-13-3-1-2-12(16)8-13/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPMXWJHJHWPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(3-fluorophenyl)thiourea

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